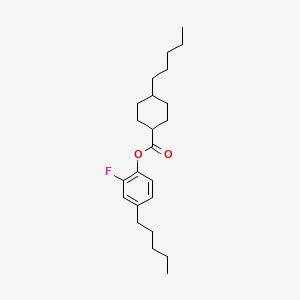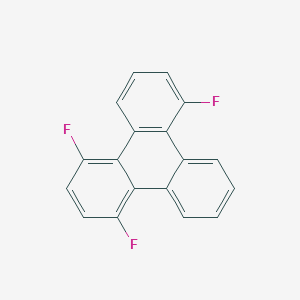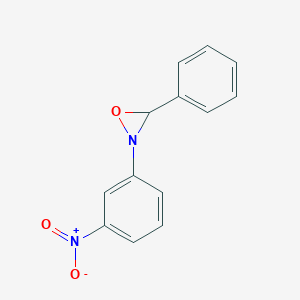![molecular formula C17H37NS2Sn B14355681 N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine CAS No. 92278-29-0](/img/structure/B14355681.png)
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine is an organotin compound characterized by the presence of a stannyl group (tributylstannyl) attached to a sulfanylcarbonothioyl moiety, which is further linked to a butan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine typically involves the reaction of tributylstannyl chloride with a suitable thiocarbonyl compound, followed by the introduction of the butan-1-amine group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions. Common solvents used in the synthesis include dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The thiocarbonyl group can be reduced to form corresponding thiols.
Substitution: The stannyl group can participate in nucleophilic substitution reactions, replacing the stannyl moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include organotin oxides, thiols, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine involves its interaction with molecular targets through its stannyl and thiocarbonyl groups. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting their function. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-{[(Tributylstannyl)sulfanyl]carbonothioyl}pentan-1-amine
- N-{[(Tributylstannyl)sulfanyl]carbonothioyl}hexan-1-amine
- N-{[(Tributylstannyl)sulfanyl]carbonothioyl}heptan-1-amine
Uniqueness
N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine is unique due to its specific chain length and the presence of the butan-1-amine group, which can influence its reactivity and biological activity. The combination of the stannyl and thiocarbonyl moieties also provides distinct chemical properties that can be leveraged in various applications.
Properties
CAS No. |
92278-29-0 |
|---|---|
Molecular Formula |
C17H37NS2Sn |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
tributylstannyl N-butylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2.3C4H9.Sn/c1-2-3-4-6-5(7)8;3*1-3-4-2;/h2-4H2,1H3,(H2,6,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
SZMCHLFXHIWTFK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCNC(=S)S[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)
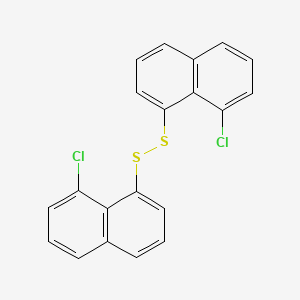
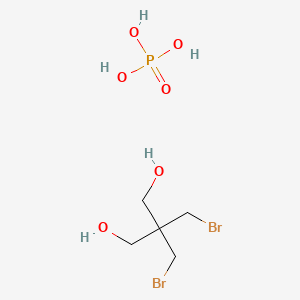
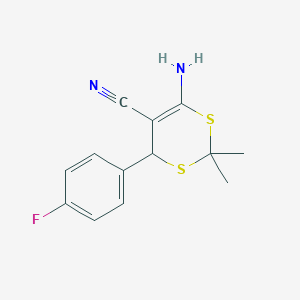

![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)
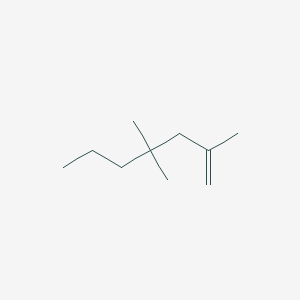
![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
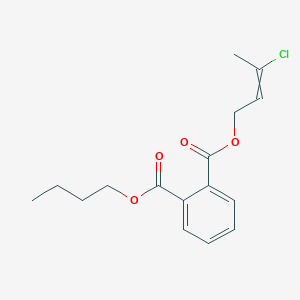
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)
